molecular formula C20H18O4 B12705023 4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one CAS No. 27305-41-5

4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one

Cat. No.: B12705023
CAS No.: 27305-41-5
M. Wt: 322.4 g/mol
InChI Key: KEEUVUWDHBCBMX-UHFFFAOYSA-N
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Description

4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyranochromenone structure, which is a fused ring system combining a pyran and a chromenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one typically involves multi-step reactions. One common method includes the condensation of resorcinol with β-keto esters under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts such as anhydrous potassium carbonate and solvents like dry acetone .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one involves its interaction with various molecular targets. It can inhibit enzymes, bind to receptors, and interfere with cellular pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

CAS No.

27305-41-5

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

6-hydroxy-2,2-dimethyl-7-phenyl-3,4-dihydropyrano[3,2-g]chromen-8-one

InChI

InChI=1S/C20H18O4/c1-20(2)9-8-13-10-14-16(11-15(13)24-20)23-19(22)17(18(14)21)12-6-4-3-5-7-12/h3-7,10-11,21H,8-9H2,1-2H3

InChI Key

KEEUVUWDHBCBMX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC3=C(C=C2O1)OC(=O)C(=C3O)C4=CC=CC=C4)C

Origin of Product

United States

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